molecular formula C10H19NO7S B6351607 2-(2,4-DIMETHOXYPHENYL)ETHANAMINE SULFURIC ACID HYDRATE CAS No. 1269226-75-6

2-(2,4-DIMETHOXYPHENYL)ETHANAMINE SULFURIC ACID HYDRATE

Cat. No.: B6351607
CAS No.: 1269226-75-6
M. Wt: 297.33 g/mol
InChI Key: UOIMCFKPXLYHHU-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate is a chemical compound with the molecular formula C10H19NO7S and a molecular weight of 297.33 g/mol. This compound is known for its unique structure, which includes a phenethylamine backbone substituted with two methoxy groups at the 2 and 4 positions of the benzene ring, and it is combined with sulfuric acid in its hydrate form.

Preparation Methods

The synthesis of 2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate typically involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride . The final step involves the formation of the sulfate salt by reacting the amine with sulfuric acid in the presence of water to obtain the hydrate form.

Chemical Reactions Analysis

2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the conversion of nitrostyrene intermediates to the amine form using reducing agents like sodium borohydride.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed include various substituted phenethylamines and their derivatives.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate involves its interaction with neurotransmitter systems in the brain. The compound is believed to act as a serotonin receptor agonist, modulating the activity of serotonin pathways and influencing mood, perception, and cognition . The molecular targets include various serotonin receptors, and the pathways involved are primarily related to neurotransmitter signaling.

Comparison with Similar Compounds

2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate is similar to other phenethylamine derivatives, such as:

    2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its psychoactive properties.

    2,5-Dimethoxy-4-iodoamphetamine (DOI): Another compound with significant psychoactive effects.

    3,4-Methylenedioxy-N-methylamphetamine (MDMA): Widely known for its use in recreational settings and its effects on serotonin release

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)ethanamine;sulfuric acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.H2O4S.H2O/c1-12-9-4-3-8(5-6-11)10(7-9)13-2;1-5(2,3)4;/h3-4,7H,5-6,11H2,1-2H3;(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMCFKPXLYHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCN)OC.O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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